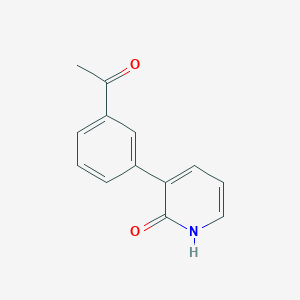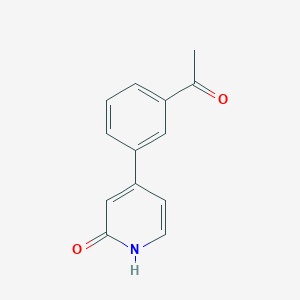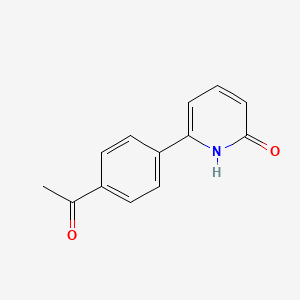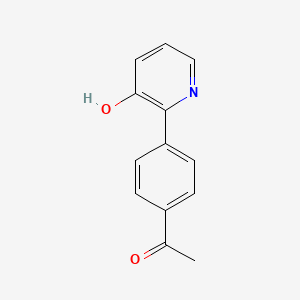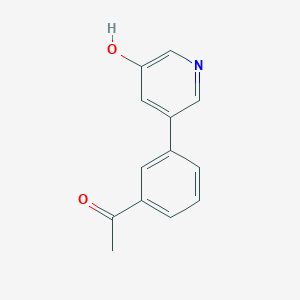
5-(3-Acetylphenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylphenyl)-3-hydroxypyridine (5-AP3H) is a chemical compound with a variety of applications in the scientific research field. It is a white crystalline powder that is soluble in water and other polar solvents. This compound has been used in the synthesis of various pharmaceuticals, and has also been studied for its potential use in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates, which may be beneficial in the treatment of diabetes. In addition, 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been studied for its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques in the brain.
Mecanismo De Acción
The exact mechanism of action of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. It is also believed to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. This may be beneficial in the treatment of diabetes, as it may help to reduce the levels of glucose in the blood. In addition, 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% in lab experiments is its ability to inhibit the activity of certain enzymes involved in the metabolism of glucose and other carbohydrates. This makes it a useful tool for studying the effects of diabetes and other metabolic disorders. However, it is important to note that 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is a potent inhibitor of certain enzymes, and should be used with caution in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% in scientific research. These include further investigation into its potential use in the treatment of diabetes, cancer, and Alzheimer’s disease; further study of its mechanism of action; and further investigation of its antioxidant properties. Additionally, further research into the synthesis of 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% could lead to improved methods of production and purification, which could make it more accessible for use in laboratory experiments. Finally, further study into its potential applications in other areas, such as drug delivery and nanotechnology, could lead to new and innovative uses for this compound.
Métodos De Síntesis
5-(3-Acetylphenyl)-3-hydroxypyridine, 95% is synthesized using a two-step procedure. The first step involves the oxidation of 3-acetylphenol with aqueous hydrogen peroxide in the presence of an acid catalyst. This reaction yields 5-(3-Acetylphenyl)-3-hydroxypyridine, 95% as the major product, along with some minor side products. The second step involves the purification of the product by recrystallization from aqueous alcohol.
Propiedades
IUPAC Name |
1-[3-(5-hydroxypyridin-3-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9(15)10-3-2-4-11(5-10)12-6-13(16)8-14-7-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCQVVLKVMPBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682734 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-38-6 |
Source


|
| Record name | 1-[3-(5-Hydroxypyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










